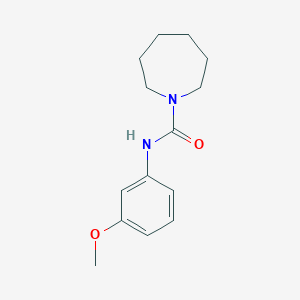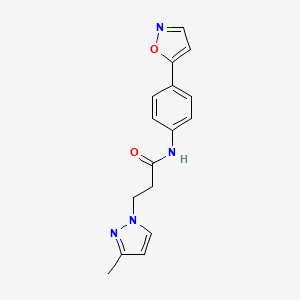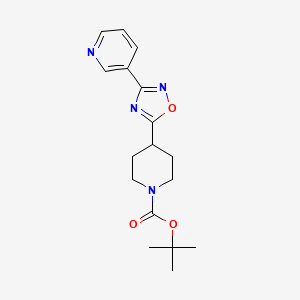
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known as MPDPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPDPH is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been used in various scientific research applications, including as a fluorescent probe for the detection of copper ions in biological systems. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been used as a ligand for the preparation of metal complexes, and as a catalyst for the synthesis of benzimidazoles. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid β-peptide.
Wirkmechanismus
The mechanism of action of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. The complex then interacts with amyloid β-peptide, preventing its aggregation and reducing its toxicity. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have various biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been shown to have antioxidant properties, and to reduce oxidative stress in cells. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments is its ability to selectively bind to copper ions, making it a useful probe for the detection of copper in biological systems. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one research, including the development of new synthetic methods for the compound, and the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and its interactions with copper ions and amyloid β-peptide. Finally, the potential use of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as a diagnostic tool for Alzheimer's disease should be explored further, as it may have the ability to detect the disease at an early stage.
Synthesemethoden
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized using various methods, including the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidine-2-carbaldehyde in the presence of a base. The reaction results in the formation of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as a yellow solid with a melting point of 218-220°C. Other methods of synthesis include the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidin-2-one, and the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-formyl-1-methylpyrrolidinium iodide.
Eigenschaften
IUPAC Name |
(4Z)-5-amino-4-(1-methylpyrrolidin-2-ylidene)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-17-9-5-8-11(17)12-13(15)16-18(14(12)19)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,15,16)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGGVQPVYSBVNR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=C2C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)




![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)

![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
